molecular formula C17H15N3OS B14954942 2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14954942
M. Wt: 309.4 g/mol
InChI Key: NVGTZUWVGAFMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a pyridylmethyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached through a nucleophilic substitution reaction using 2-chloromethylpyridine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-phenyl-1,3-thiazole-4-carboxamide: Lacks the pyridylmethyl group.

    2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    2-methyl-5-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide: Lacks the phenyl group.

Uniqueness

2-methyl-5-phenyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the phenyl and pyridylmethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H15N3OS/c1-12-20-15(16(22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21)

InChI Key

NVGTZUWVGAFMML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.